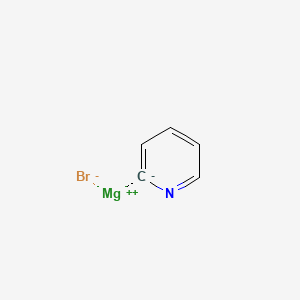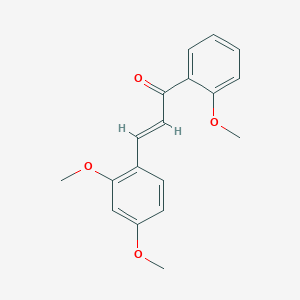
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a chemical compound with numerous applications in scientific research. It is a yellow crystalline powder with a molecular formula of C17H18O3 and a molecular weight of 270.33 g/mol. DMPM is a highly versatile compound that has been used in a wide range of research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosine kinase and topoisomerase II. It has also been shown to induce the expression of certain genes involved in apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. This makes it a potentially useful therapeutic agent for cancer treatment. However, one limitation of using (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are numerous future directions for research on (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. One potential area of study is its use as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one and to identify potential side effects and toxicity. Further studies are also needed to optimize the synthesis and formulation of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one for use in vivo.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been shown to have anticancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-14-10-8-13(18(12-14)22-3)9-11-16(19)15-6-4-5-7-17(15)21-2/h4-12H,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYQTUDQSJBTOJ-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



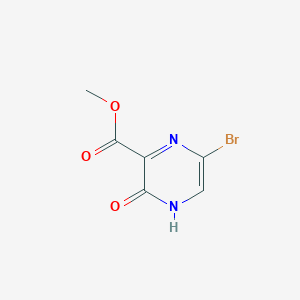

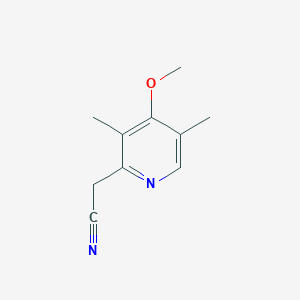
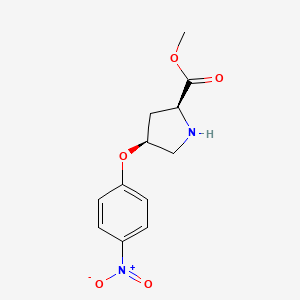
![9Z,12Z-octadecadienoic acid, 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl ester](/img/structure/B3116692.png)

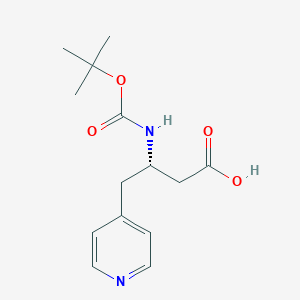
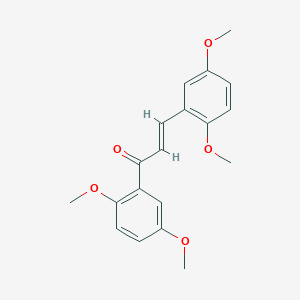

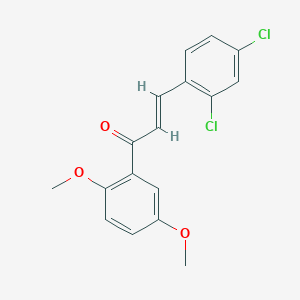
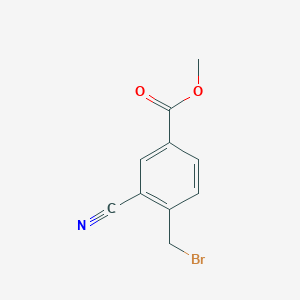

amine hydrochloride](/img/structure/B3116748.png)
